molecular formula C17H18O3 B311391 2,5-Dimethylphenyl 2-ethoxybenzoate

2,5-Dimethylphenyl 2-ethoxybenzoate

Cat. No.: B311391
M. Wt: 270.32 g/mol
InChI Key: NKFUVLFGZBBDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl 2-ethoxybenzoate is a synthetic ester compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates substituted benzoate motifs, which are versatile scaffolds in organic synthesis and materials science . The 2,5-dimethylphenyl group is a known structural component in some bioactive molecules and can influence a compound's solid-state properties and intermolecular interactions through steric effects and weak forces like C–H⋯π interactions . Similarly, the 2-ethoxybenzoate moiety is derived from 2-ethoxybenzoic acid, which may be explored for its electronic and steric properties. Researchers value such specially designed esters as key intermediates in the development of novel chemical entities . This compound is well-suited for structure-activity relationship (SAR) studies, method development in synthetic chemistry, and as a building block for more complex molecular architectures . It is provided as a high-purity material to ensure reliable and reproducible results in a laboratory setting. This product is strictly for Research Use Only and is not intended for human or veterinary use.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(2,5-dimethylphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C17H18O3/c1-4-19-15-8-6-5-7-14(15)17(18)20-16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3

InChI Key

NKFUVLFGZBBDKA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on aromatic rings critically influence biological activity. Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) demonstrates that 2,5-dimethylphenyl substituents yield potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to fluorinated analogs like N-(2,5-difluorophenyl) derivatives . However, in 2,5-Dimethylphenyl 2-ethoxybenzoate, the electron-donating methyl groups on the phenyl ring contrast with the electron-withdrawing fluorine substituents in carboxamide analogs. This difference suggests that the target compound may rely more on lipophilicity for membrane penetration than direct electronic interactions with PSII proteins.

Functional Group Variations: Benzoate Esters vs. Carboxamides

Carboxamides can form hydrogen bonds with amino acid residues in the D1 protein of PSII, enhancing binding affinity.

Ester Group Modifications: Ethoxy vs. Methoxy

The ethoxy group in 2-ethoxybenzoate increases lipophilicity (LogP) compared to methoxy analogs (e.g., Methyl 2,5-dimethoxybenzoate, MW 196.2). Ethoxy’s larger alkyl chain may enhance chloroplast membrane permeability, a critical factor for herbicidal activity. However, methoxy groups in compounds like 2-(2,5-Dimethoxybenzoyl)phenyl acetate (MW 300.31) exhibit lower steric hindrance, which could favor binding in certain enzyme pockets .

Data Table: Structural and Functional Comparison

Compound Name Substituent Positions Substituent Groups Functional Group IC₅₀ (µM) Molecular Weight Key Properties
This compound 2,5 (phenyl); 2 (benzoate) Methyl, Ethoxy Benzoate ester N/A ~270 (estimated) High lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5 (phenyl) Methyl Carboxamide ~10 ~295 (estimated) Strong hydrogen-bonding
Methyl 2,5-dimethoxybenzoate 2,5 (benzoate) Methoxy Benzoate ester N/A 196.2 Moderate lipophilicity
2-(2,5-Dimethoxybenzoyl)phenyl acetate 2,5 (benzoyl) Methoxy, Acetate Benzoyl ester N/A 300.31 Steric flexibility

Research Findings and Hypotheses

  • Lipophilicity vs. Electronic Effects : While carboxamides with electron-withdrawing substituents (e.g., fluorine) show superior PET inhibition, this compound’s methyl and ethoxy groups may prioritize lipid bilayer penetration over direct target-site interactions. This trade-off could limit its efficacy unless optimized for specific transport mechanisms .
  • Molecular Weight Implications : The higher molecular weight (~270) compared to Methyl 2,5-dimethoxybenzoate (196.2) may reduce systemic mobility in plant tissues, necessitating formulation adjustments for field applications .
  • Synthetic Feasibility : Microwave-assisted synthesis (as used for carboxamides in ) could improve the yield of this compound, though esterification conditions would require optimization .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the crystal structure of 2,5-Dimethylphenyl 2-ethoxybenzoate?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Validate the structure using tools like PLATON to check for twinning, disorder, or missed symmetry . Complement this with FT-IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) to assign substituents on the aromatic rings.

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer : Employ esterification via Steglich conditions (DCC/DMAP) between 2-ethoxybenzoic acid and 2,5-dimethylphenol. Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1). Purify via column chromatography with silica gel (60–120 mesh). Optimize solvent polarity (e.g., dichloromethane for solubility) and temperature (25–40°C) to minimize side products. Validate purity using HPLC with a C18 column (acetonitrile:water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray diffraction data for this compound, such as thermal motion artifacts or partial occupancy?

  • Methodological Answer : For thermal motion, apply anisotropic refinement in SHELXL to model atomic displacement parameters. For partial occupancy, use PART instructions in SHELXL to refine disordered regions. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. If twinning is suspected (e.g., non-integer Rint values), apply TWIN/BASF commands .

Q. What analytical strategies are effective for detecting this compound metabolites in biological matrices?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive mode. For plasma/serum, employ protein precipitation (acetonitrile). For urine, solid-phase extraction (C18 cartridges) is preferred. Optimize chromatographic separation using a reverse-phase column (e.g., Zorbax SB-C18, 2.1 × 50 mm) and a gradient of 0.1% formic acid in water/acetonitrile. Quantify metabolites (LOQ: 1–20 ng/mL) using MRM transitions specific to fragmentation patterns .

Q. How can computational methods validate the compound’s potential molecular interactions (e.g., enzyme inhibition)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using high-resolution protein structures (PDB). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns to assess stability. Cross-reference with QM/MM calculations (Gaussian) to evaluate electronic interactions. Experimental validation via surface plasmon resonance (SPR) can confirm binding affinity (KD values) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies involving this compound?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For cytotoxicity assays (e.g., MTT), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Normalize data to vehicle controls and account for batch effects via randomized block design .

Q. How can researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in simulations. Confirm protonation states (MarvinSketch) under physiological pH. Validate SAR using isosteric replacements (e.g., replacing ethoxy with methoxy) and assess activity shifts. Use consensus scoring in docking to reduce false positives .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods (minimum airflow: 100 ft/min) and PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with oxidizers (e.g., HNO₃) due to ester group reactivity. For spills, neutralize with sodium bicarbonate and adsorb with silica gel. Store at 2–8°C in amber glass vials under inert gas (argon) .

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